

# Triheptanoin: A Comprehensive Comparison of its Long-Term Safety and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term safety and efficacy of **triheptanoin** against placebo and other alternatives, supported by experimental data from key clinical trials. **Triheptanoin**, a synthetic, odd-chain triglyceride, has been investigated as a therapeutic agent for certain rare metabolic disorders, primarily long-chain fatty acid oxidation disorders (LC-FAOD) and Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS). Its unique anaplerotic mechanism of action offers a novel approach to energy substrate provision in these conditions.

### Mechanism of Action: Anaplerotic Energy Substrate

**Triheptanoin** is a medium-chain triglyceride composed of three seven-carbon fatty acids (heptanoate) attached to a glycerol backbone. Following oral administration, it is hydrolyzed into heptanoate and glycerol. Heptanoate is readily absorbed and transported to the mitochondria where it undergoes β-oxidation. Unlike even-chain fatty acids which only produce acetyl-CoA, the metabolism of heptanoate generates both acetyl-CoA and propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, an intermediate of the Krebs cycle. This process, known as anaplerosis, replenishes the pool of Krebs cycle intermediates, thereby enhancing energy production.





Click to download full resolution via product page

Mechanism of Action of **Triheptanoin** 



# Efficacy in Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD)

In LC-FAOD, the body's ability to convert long-chain fatty acids into energy is impaired. **Triheptanoin** provides an alternative energy source that bypasses the defective metabolic pathway.

#### **Clinical Trial Data**

The efficacy of **triheptanoin** in LC-FAOD has been evaluated in several key studies, including the open-label CL201 study and its long-term extension, CL202, as well as a randomized controlled trial comparing **triheptanoin** to trioctanoin.

| Outcome Measure                     | Pre-Triheptanoin<br>Period (Baseline) | Triheptanoin<br>Treatment Period | Percentage<br>Reduction |
|-------------------------------------|---------------------------------------|----------------------------------|-------------------------|
| CL201 Rollover<br>Cohort (n=24)     |                                       |                                  |                         |
| Mean Annualized MCE Rate            | 1.76 events/year                      | 1.00 events/year                 | 43%                     |
| Triheptanoin-Naïve<br>Cohort (n=33) |                                       |                                  |                         |
| Median Annualized MCE Rate          | 2.00 events/year                      | 0.28 events/year                 | 86%                     |

| Outcome Measure                              | Triheptanoin (C7)<br>Group (n=16) | Trioctanoin (C8)<br>Group (n=16) | p-value |
|----------------------------------------------|-----------------------------------|----------------------------------|---------|
| Change in Left Ventricular Ejection Fraction | +7.4%                             | No significant change            | 0.046   |
| Change in Left Ventricular Wall Mass         | -20%                              | No significant change            | 0.041   |



#### **Experimental Protocols**

- Study Design: CL201 was a 78-week, open-label, single-arm study. CL202 is an ongoing, open-label, long-term extension study for patients who completed CL201 or were triheptanoin-naïve.
- Patient Population: Patients with a confirmed diagnosis of severe LC-FAOD (CPT-II, VLCAD, TFP, or LCHAD deficiency) and a history of major clinical events despite standard of care.
- Intervention: **Triheptanoin** was administered orally, with the dose titrated to a target of 25-35% of the patient's total daily caloric intake.
- Outcome Measures: The primary endpoint was the annualized rate of Major Clinical Events (MCEs), defined as episodes of rhabdomyolysis, hypoglycemia, or cardiomyopathy requiring hospitalization or emergency medical intervention.
- Study Design: A 4-month, double-blind, randomized controlled trial.
- Patient Population: 32 patients with confirmed LC-FAOD.
- Intervention: Patients were randomized to receive a diet where 20% of their total daily energy was derived from either triheptanoin (C7) or trioctanoin (C8).
- Outcome Measures: Primary outcomes included changes in total energy expenditure, cardiac function as assessed by echocardiogram, exercise tolerance, and phosphocreatine recovery after exercise.





Click to download full resolution via product page

LC-FAOD Clinical Trial Workflow



## Efficacy in Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS)

GLUT1-DS is a neurological disorder caused by impaired glucose transport into the brain. The ketogenic diet is the standard of care, but **triheptanoin** has been investigated as an alternative energy source for the brain.

**Clinical Trial Data** 

| Outcome Measure | Baseline | Treatment Phase (2 months) | Withdrawal Phase<br>(2 months) |
|-----------------|----------|----------------------------|--------------------------------|
| Mean Number of  |          |                            |                                |
| Paroxysmal      | 30.8     | 2.8                        | 24.2                           |
| Manifestations  |          |                            |                                |

| Outcome Measure                                                                        | Triheptanoin Arm | Placebo Arm                                     | p-value |
|----------------------------------------------------------------------------------------|------------------|-------------------------------------------------|---------|
| Median Reduction in<br>Overall Seizure<br>Frequency                                    | 12.6%            | No significant change                           | 0.58    |
| Median Reduction in Absence Seizure Frequency (in patients with only absence seizures) | 62.2%            | Not evaluable (only 1 patient in placebo group) | -       |

### **Experimental Protocols**

- Study Design: An open-label pilot study with three 2-month phases: baseline, treatment, and withdrawal.
- Patient Population: Eight patients with GLUT1-DS experiencing non-epileptic paroxysmal manifestations who were not on a ketogenic diet.
- Intervention: During the treatment phase, patients received triheptanoin at a dose of 1 g/kg/day.



- Outcome Measures: The primary outcome was the number of motor and non-motor paroxysmal events recorded in a patient diary. Brain energy metabolism was also assessed using <sup>31</sup>P-NMR spectroscopy.
- Study Design: A randomized, double-blind, placebo-controlled trial with an 8-week placebo-controlled period followed by a 52-week open-label extension.
- Patient Population: 36 patients with GLUT1-DS and drug-resistant seizures who were not on a ketogenic diet.
- Intervention: Patients were randomized (3:1) to receive either **triheptanoin** or a safflower oil placebo, with the dose titrated to 35% of total daily calories.
- Outcome Measures: The primary endpoint was the change in seizure frequency from baseline.

### **Long-Term Safety Profile**

Across multiple long-term studies in both LC-FAOD and GLUT1-DS, **triheptanoin** has been generally well-tolerated.

**Table 5: Common Adverse Events Associated with** 

**Triheptanoin** 

| Adverse Event  | Frequency | Severity         |
|----------------|-----------|------------------|
| Diarrhea       | Common    | Mild to Moderate |
| Abdominal Pain | Common    | Mild to Moderate |
| Vomiting       | Common    | Mild to Moderate |

Most gastrointestinal adverse events were manageable with dose adjustments. No new safety concerns have been identified in long-term extension studies. In the CL202 study, treatment-related treatment-emergent adverse events occurred in 68.1% of patients and were mostly of mild to moderate severity. Five patients experienced seven serious treatment-related adverse events, all of which resolved.



#### Conclusion

Long-term data from clinical trials demonstrate that **triheptanoin** is an effective and generally well-tolerated treatment for patients with LC-FAOD, leading to a significant reduction in major clinical events. In a randomized controlled trial, **triheptanoin** showed improvements in cardiac function compared to trioctanoin. For patients with GLUT1-DS, **triheptanoin** has shown a dramatic and sustained reduction in paroxysmal motor disorders in an open-label setting. However, in a placebo-controlled trial in a population with drug-resistant epilepsy, it did not significantly reduce overall seizure frequency, although a meaningful reduction in absence seizures was observed in a small subgroup. The safety profile of **triheptanoin** is acceptable, with the most common adverse events being mild to moderate gastrointestinal issues. Further research, including larger, placebo-controlled trials where feasible, will continue to refine the understanding of the long-term safety and efficacy of **triheptanoin** in these and other potential indications.

 To cite this document: BenchChem. [Triheptanoin: A Comprehensive Comparison of its Long-Term Safety and Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683035#long-term-safety-and-efficacy-oftriheptanoin-compared-to-placebo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com